J-104129

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

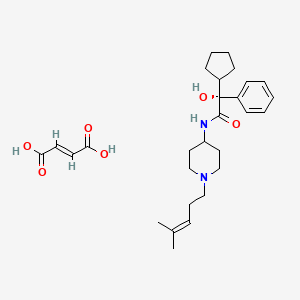

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQUCITPHOUAC-DSSYAJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

J-104129: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Selective Muscarinic M3 Receptor Antagonism

J-104129 is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1][2][3] Its mechanism of action is centered on its high-affinity binding to M3 receptors, thereby competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh). This antagonistic action is particularly relevant in the context of obstructive airway diseases, as the M3 receptor is the primary mediator of ACh-induced bronchoconstriction.[1]

This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, demonstrates a significant selectivity for the M3 receptor subtype over the M2 subtype, with an approximate 120-fold greater affinity for M3.[1] This selectivity is crucial as M2 receptors are involved in cardiac function, and antagonism of M2 receptors can lead to undesirable cardiovascular side effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Species |

| Human Muscarinic M1 | 19 | Human |

| Human Muscarinic M2 | 490 | Human |

| Human Muscarinic M3 | 4.2 | Human |

Data sourced from multiple references.[1][2][3]

Table 2: Functional Antagonism (KB and ED50)

| Parameter | Value | Assay | Species |

| KB | 3.3 nM | Acetylcholine-induced contraction in isolated trachea | Rat |

| ED50 | 0.58 mg/kg | Acetylcholine-induced bronchoconstriction (oral administration) | Rat |

Data sourced from multiple references.[1]

Signaling Pathway of M3 Receptor Antagonism

The antagonism of the M3 receptor by this compound interrupts a well-defined signaling cascade that leads to smooth muscle contraction. The following diagram illustrates this pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on established pharmacological procedures.

Radioligand Binding Assay for Receptor Affinity (Ki)

This experiment determines the affinity of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, or M3) are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

A range of concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Rat Trachea Assay for Functional Antagonism (KB)

This ex vivo experiment assesses the functional antagonistic potency of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized, and the tracheas are carefully excised.

-

The trachea is cleaned of adhering connective tissue and cut into rings.

-

-

Organ Bath Setup:

-

The tracheal rings are suspended between two hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

-

Experimental Procedure:

-

The tracheal rings are allowed to equilibrate under a basal tension.

-

A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.

-

The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

-

-

Data Analysis:

-

The antagonistic effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve.

-

The data is analyzed using a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. The KB (equilibrium dissociation constant for the antagonist) can be derived from this analysis.

-

In Vivo Bronchoconstriction Assay in Anesthetized Rats (ED50)

This in vivo experiment evaluates the efficacy of orally administered this compound in preventing acetylcholine-induced bronchoconstriction.

Methodology:

-

Animal Preparation:

-

Rats are anesthetized, and the trachea is cannulated for artificial ventilation.

-

A catheter is inserted into a jugular vein for the administration of acetylcholine.

-

Bronchoconstriction is measured as an increase in pulmonary resistance and a decrease in dynamic lung compliance.

-

-

Drug Administration:

-

This compound is administered orally at various doses to different groups of rats.

-

A control group receives the vehicle.

-

-

Bronchoconstriction Challenge:

-

After a specified time following the oral administration of this compound or vehicle, bronchoconstriction is induced by an intravenous injection of acetylcholine.

-

The resulting changes in pulmonary resistance and compliance are recorded.

-

-

Data Analysis:

-

The inhibitory effect of this compound on the acetylcholine-induced bronchoconstriction is calculated for each dose.

-

The ED50 (the dose of this compound that produces 50% of the maximal inhibition of the bronchoconstrictor response) is determined by plotting the percentage of inhibition against the log dose of this compound.

-

References

J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of J-104129, a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor. The information compiled herein focuses on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Core Compound Information

This compound is chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] It was developed as a highly selective antagonist for the M3 muscarinic receptor, with potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as obstructive airway diseases.[1]

Quantitative Data Summary

The selectivity of this compound has been primarily characterized through its binding affinity for the M3 and M2 muscarinic receptor subtypes. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species | Source |

| M3 | 4.2 | Human | [1][2] |

| M2 | 490 | Human | [1] |

| M1 | Data not available | - | - |

| M4 | Data not available | - | - |

| M5 | Data not available | - | - |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Based on the available data, this compound exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1]

Table 2: Functional Antagonism and In Vivo Efficacy of this compound

| Assay | Parameter | Value | Species/Model | Source |

| Isolated Trachea Assay | KB (nM) | 3.3 | Rat | [1] |

| In Vivo Bronchoconstriction | ED50 (mg/kg, p.o.) | 0.58 | Rat | [1][2] |

KB (Equilibrium Dissociation Constant of an Antagonist): The concentration of antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. The following sections detail the generalized protocols for these assays.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from muscarinic receptors.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M2 or M3 muscarinic receptors.

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes expressing the target receptor are incubated in the assay buffer.

-

A fixed concentration of the radioligand ([³H]-NMS) is added to the incubation mixture.

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

A parallel set of experiments is conducted in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of M3 receptor activation.

-

Objective: To determine the functional potency of this compound as an M3 receptor antagonist.

-

Materials:

-

CHO cells stably expressing the human M3 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Procedure:

-

CHO-M3 cells are seeded in a multi-well plate and cultured to an appropriate confluency.

-

The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.

-

The cells are then incubated with varying concentrations of this compound or vehicle.

-

A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced calcium response is quantified.

-

The concentration of this compound that produces a 50% inhibition of the maximal agonist response (IC50) is determined.

-

This data can be used to calculate a functional measure of antagonist potency, such as the pA2 value from a Schild analysis.

-

Functional Assays: Inositol (B14025) Phosphate Accumulation

This assay provides another measure of M3 receptor functional activity by quantifying the production of inositol phosphates, a second messenger in the Gq signaling pathway.

-

Objective: To assess the antagonistic effect of this compound on agonist-stimulated phosphoinositide hydrolysis.

-

Materials:

-

Cells expressing the M3 receptor (e.g., CHO-M3 cells).

-

[³H]-myo-inositol for radiolabeling of cellular phosphoinositides.

-

A muscarinic agonist (e.g., carbachol).

-

Test compound: this compound.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.

-

Reagents for extraction and separation of inositol phosphates (e.g., trichloroacetic acid, Dowex anion-exchange resin).

-

-

Procedure:

-

Cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

The cells are pre-incubated with LiCl.

-

Varying concentrations of this compound are added, followed by a fixed concentration of the muscarinic agonist.

-

The incubation is stopped, and the cells are lysed.

-

The total [³H]-inositol phosphates are separated from the free [³H]-myo-inositol using anion-exchange chromatography.

-

The amount of radioactivity corresponding to the accumulated inositol phosphates is quantified by scintillation counting.

-

-

Data Analysis:

-

The inhibitory effect of this compound on the agonist-induced accumulation of inositol phosphates is determined.

-

An IC50 value is calculated, representing the concentration of this compound that causes a 50% reduction in the agonist-stimulated response.

-

This technical guide provides a comprehensive overview of the M3 receptor selectivity of this compound based on publicly available data. The high selectivity for the M3 over the M2 receptor subtype, demonstrated through both binding and functional assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols offer a foundational understanding of the methodologies employed in the characterization of such compounds.

References

J-104129: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the potent and selective muscarinic M3 receptor antagonist, J-104129. This guide details its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its synthesis and biological evaluation.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide, is a well-characterized small molecule with significant potential in respiratory research.[1] Its fumarate (B1241708) salt is the commonly used form in experimental studies.

Table 1: Physicochemical Properties of this compound Fumarate

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₂O₆ | [1] |

| Molecular Weight | 500.63 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and ethanol | |

| SMILES | O=C(O)/C=C/C(O)=O.CC(C)=CCCN(CC1)CCC1NC(--INVALID-LINK--(O)C3=CC=CC=C3)=O | |

| CAS Number | 257603-40-0 | [1] |

Pharmacological Profile

This compound is a highly selective antagonist of the muscarinic M3 receptor, a key player in smooth muscle contraction and glandular secretion. Its selectivity for the M3 subtype over the M2 subtype is a critical feature, as this profile suggests a lower potential for cardiac side effects associated with M2 receptor blockade.

Table 2: Pharmacological Properties of this compound

| Parameter | Receptor Subtype | Value | Species | Reference |

| Ki (Binding Affinity) | Human M1 | 19 nM | Human | |

| Human M2 | 490 nM | Human | [1] | |

| Human M3 | 4.2 nM | Human | [1] | |

| KB (Functional Antagonism) | Rat Trachea M3 | 3.3 nM | Rat | |

| Rat Right Atria M2 | 170 nM | Rat |

Mechanism of Action and Signaling Pathway

As a muscarinic M3 receptor antagonist, this compound competitively blocks the binding of the endogenous neurotransmitter acetylcholine (B1216132) (ACh) to M3 receptors. These receptors are primarily coupled to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and other cellular responses. By blocking the initial binding of ACh, this compound effectively inhibits this entire downstream signaling pathway.

Experimental Protocols

The following are detailed methodologies for the synthesis and key pharmacological assays of this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the stereoselective synthesis of the (R)-α-cyclopentylmandelic acid core. The following is a summarized workflow:

A detailed, step-by-step synthesis protocol can be found in the primary literature, including purification and characterization methods such as NMR and mass spectrometry.

Muscarinic Receptor Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing human M1, M2, or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Scintillation cocktail and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

In a 96-well plate, add the assay buffer, cell membrane preparation, and varying concentrations of this compound.

-

Initiate the binding reaction by adding a fixed concentration of [³H]-NMS.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Acetylcholine-Induced Bronchoconstriction Functional Assay

This in vivo assay evaluates the functional antagonism of this compound on airway smooth muscle contraction.

Materials:

-

Male Sprague-Dawley rats.

-

This compound for oral administration.

-

Acetylcholine (ACh) solution for intravenous injection.

-

Anesthesia (e.g., pentobarbital).

-

Apparatus for measuring respiratory resistance.

Procedure:

-

Anesthetize the rats and cannulate the trachea for artificial ventilation.

-

Insert a catheter into the jugular vein for drug administration.

-

Measure the baseline respiratory resistance.

-

Administer this compound orally at various doses.

-

After a specified time (e.g., 1 hour), induce bronchoconstriction by intravenous injection of a submaximal dose of ACh.

-

Measure the peak increase in respiratory resistance.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the ACh-induced increase in respiratory resistance compared to a vehicle-treated control group.

-

Determine the ED₅₀ value (the dose of this compound that produces 50% of the maximal inhibition).

Conclusion

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological and pathological processes, particularly in the context of respiratory diseases. Its high selectivity for the M3 over the M2 receptor subtype makes it a more targeted pharmacological probe compared to non-selective muscarinic antagonists. The detailed protocols provided in this guide should enable researchers to effectively synthesize and evaluate this compound in their own experimental settings.

References

J-104129: A Technical Guide to a Selective Muscarinic M3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1] Developed as a member of a novel class of 4-acetamidopiperidine (B1270075) derivatives, its high affinity for the M3 receptor subtype over other muscarinic receptors, particularly the M2 subtype, has positioned it as a valuable tool in pharmacological research and a potential therapeutic agent, notably in the context of respiratory diseases. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional activity, and detailed experimental protocols for its characterization.

Core Data: Receptor Binding and Functional Antagonism

The selectivity of this compound is a key attribute, demonstrated by its differential binding affinities and functional antagonism across various muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Test System | Radioligand | Ki (nM) |

| Human M2 | CHO Cells | Not Specified | 490[1] |

| Human M3 | CHO Cells | Not Specified | 4.2[1] |

This table summarizes the equilibrium dissociation constants (Ki) of this compound for human M2 and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Tissue/Cell Preparation | Agonist | pA2 / KB (nM) |

| M3 | Isolated Rat Trachea | Acetylcholine | 3.3 (KB)[1] |

This table presents the functional antagonist potency of this compound, expressed as the KB value, in an isolated tissue preparation. The KB represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling cascades. The M3 receptor, the primary target of this compound, and the M2 receptor, a key subtype for selectivity, utilize distinct pathways.

Caption: Muscarinic M2 and M3 receptor signaling pathways and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for muscarinic receptors.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

CHO cell membranes expressing human recombinant M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and a range of concentrations of this compound. For determination of non-specific binding, a separate set of wells will contain the membranes, [³H]-NMS, and a high concentration of atropine.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Isolated Rat Trachea

This protocol describes the determination of the functional antagonist potency (KB) of this compound on acetylcholine-induced smooth muscle contraction.

Caption: Workflow for determining functional antagonism in isolated rat trachea.

Materials:

-

Male Sprague-Dawley rats.[1]

-

Krebs-Henseleit solution.

-

Acetylcholine.

-

This compound.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Isolate the trachea from a male Sprague-Dawley rat and prepare tracheal rings.[1] Suspend the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

-

Baseline Response: Obtain a cumulative concentration-response curve for acetylcholine.

-

Antagonist Incubation: After washing the tissue, incubate with a known concentration of this compound for a predetermined period.

-

Antagonism Measurement: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve. The KB value can be calculated using the Schild equation.

Conclusion

This compound is a well-characterized, potent, and selective muscarinic M3 receptor antagonist. Its significant selectivity over the M2 receptor makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the M3 receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further research to fully characterize its binding profile across all muscarinic receptor subtypes and its effects in various functional assays will continue to refine our understanding of its therapeutic potential.

References

J-104129: A Technical Overview of its Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-104129, a potent and selective muscarinic M3 receptor antagonist. The document focuses on its binding affinities (Ki values) for various muscarinic receptor subtypes, the experimental methodologies used for these determinations, and the relevant intracellular signaling pathways.

Binding Affinity of this compound for Muscarinic Receptor Subtypes

This compound has been identified as a highly selective antagonist for the muscarinic M3 receptor. Its binding affinity, represented by the inhibition constant (Ki), has been determined for the human M2 and M3 receptor subtypes through radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference |

| M2 | 490 | [1] |

| M3 | 4.2 | [1][2] |

This significant difference in Ki values demonstrates the high selectivity of this compound for the M3 receptor over the M2 receptor, with a selectivity ratio of approximately 120-fold.[1] This selectivity is a critical attribute for therapeutic applications, as it can minimize off-target effects.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound was primarily achieved through competitive radioligand binding assays. This standard pharmacological technique measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Below is a generalized workflow for such an assay, based on common practices for determining muscarinic receptor affinities.

Key Methodological Steps:

-

Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M2 or M3) are prepared. This involves cell culture, harvesting, lysis, and centrifugation to isolate the membrane fraction containing the receptors.

-

Competitive Binding: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound, this compound.

-

Equilibrium Incubation: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. They are classified into five subtypes (M1-M5), which couple to different G-proteins and activate distinct intracellular signaling cascades. This compound, as an antagonist, blocks the activation of these pathways by acetylcholine (B1216132) or other muscarinic agonists.

M3 Receptor Signaling Pathway (Target of this compound)

The M3 receptor, the primary target of this compound, is coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in mediating smooth muscle contraction, such as bronchoconstriction, which this compound effectively antagonizes.[1]

M2 Receptor Signaling Pathway

The M2 receptor, for which this compound has a lower affinity, is coupled to Gi/o proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is prominent in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.

Conclusion

This compound is a potent and highly selective M3 muscarinic receptor antagonist. Its selectivity is well-documented through competitive radioligand binding assays, which reveal a significantly higher affinity for the M3 subtype over the M2 subtype. This pharmacological profile makes this compound a valuable tool for research into the physiological and pathological roles of the M3 receptor and a promising candidate for therapeutic interventions where M3 receptor antagonism is desired, such as in obstructive airway diseases.[1] Further research to determine its binding affinities at M1, M4, and M5 receptors would provide a more complete understanding of its selectivity profile.

References

J-104129: A Technical Guide for Obstructive Airway Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective muscarinic M3 receptor antagonist, for its potential application in obstructive airway disease research. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its preclinical evaluation, and visualizes its role in relevant signaling pathways.

Core Mechanism of Action

This compound is a selective antagonist of the muscarinic M3 receptor. In the context of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), the neurotransmitter acetylcholine (B1216132) plays a crucial role in bronchoconstriction by activating M3 receptors on airway smooth muscle cells. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively blocks the downstream signaling cascade that leads to smooth muscle contraction, thereby promoting bronchodilation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, demonstrating its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Human Muscarinic M1 | 19 |

| Human Muscarinic M2 | 490 |

| Human Muscarinic M3 | 4.2 |

Table 2: In Vitro Functional Antagonism of this compound

| Tissue Preparation | Agonist | Parameter | Value |

| Isolated Rat Trachea | Acetylcholine | KB (nM) | 3.3 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Challenge | Endpoint | ED50 (mg/kg, p.o.) |

| Anesthetized Rats | Acetylcholine-induced bronchoconstriction | Inhibition of bronchoconstriction | 0.58 |

Signaling Pathway

The activation of muscarinic M3 receptors on airway smooth muscle cells initiates a signaling cascade that culminates in muscle contraction. This compound acts by blocking the initial step of this pathway.

J-104129: A Preclinical In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data and findings for J-104129, a potent and selective muscarinic M3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound.

Data Presentation

The following tables summarize the key quantitative preclinical data for this compound.

| Parameter | Species/System | Value |

| Binding Affinity (Ki) | ||

| Muscarinic M3 Receptor | Human | 4.2 nM |

| Muscarinic M2 Receptor | Human | 490 nM |

| Muscarinic M1 Receptor | Human | 19 nM |

| Selectivity | ||

| M3 over M2 | Human | ~120-fold |

| Functional Antagonism (KB) | ||

| Acetylcholine-induced contractions | Isolated Rat Trachea | 3.3 nM |

| Acetylcholine-induced bradycardia | Rat Right Atria | 170 nM |

| In Vivo Efficacy | ||

| ED50 (Oral Administration) | Anesthetized Rats (ACh-induced bronchoconstriction) | 0.58 mg/kg |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Materials:

-

Membranes: CHO-K1 cell membranes expressing human recombinant M1, M2, or M3 muscarinic receptors.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS)

-

Non-specific binding: Atropine (B194438) (1 µM)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled atropine for non-specific binding.

-

25 µL of serially diluted this compound or vehicle.

-

50 µL of [³H]-NMS at a concentration near its Kd.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Functional Assay

This ex vivo protocol assesses the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction.

Materials:

-

Animals: Male Wistar rats (200-250 g)

-

Dissection Tools: Scissors, forceps

-

Organ Bath System: With isometric force transducers and data acquisition system.

-

Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1; gassed with 95% O₂ and 5% CO₂.

-

Agonist: Acetylcholine (ACh)

-

Test Compound: this compound

-

Suture Thread

Procedure:

-

Tissue Preparation: Euthanize the rat by an approved method and excise the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the tracheal rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

Contraction: After equilibration, induce a submaximal contraction with a single concentration of ACh (e.g., 1 µM).

-

Antagonist Incubation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for the inhibition of the ACh-induced tone.

-

Data Analysis: Measure the relaxation induced by this compound as a percentage of the initial ACh-induced contraction. Calculate the IC50 value for this compound. To determine the antagonist dissociation constant (KB), perform a Schild analysis by generating cumulative concentration-response curves to ACh in the absence and presence of increasing concentrations of this compound.

In Vivo Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This in vivo protocol evaluates the efficacy of orally administered this compound in antagonizing bronchoconstriction induced by acetylcholine.

Materials:

-

Animals: Male Sprague-Dawley rats (250-300 g)

-

Anesthetic: Urethane or a similar long-acting anesthetic.

-

Tracheal Cannula and Ventilator

-

Pressure Transducer and Data Acquisition System: To measure pulmonary inflation pressure or a similar index of bronchoconstriction.

-

Agonist: Acetylcholine (ACh) administered intravenously.

-

Test Compound: this compound formulated for oral gavage.

-

Oral Gavage Needle

-

Saline

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the trachea. Ventilate the animals artificially with a constant volume of air. Cannulate the jugular vein for intravenous administration of ACh and the carotid artery or another suitable vessel for blood pressure monitoring if required.

-

Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose (e.g., 0.58 mg/kg for ED50 determination) at a specified time before the ACh challenge (e.g., 1 hour).

-

Bronchoconstriction Induction: Administer a bolus intravenous injection of ACh to induce a consistent and submaximal increase in pulmonary inflation pressure.

-

Measurement: Record the peak increase in pulmonary inflation pressure following the ACh challenge.

-

Data Analysis: Express the bronchoconstrictor response as the percentage increase in pulmonary inflation pressure from the baseline. Compare the responses in the this compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound. Determine the ED50 value by testing a range of doses.

Mandatory Visualization

Muscarinic M3 Receptor Signaling Pathway

Caption: M3 receptor signaling cascade and the antagonistic action of this compound.

Preclinical Experimental Workflow for this compound

Caption: Preclinical evaluation workflow for the characterization of this compound.

J-104129 Fumarate Salt vs. Free Base: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

J-104129, with the chemical name (R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] Its high selectivity for the M3 subtype over the M2 subtype confers a desirable therapeutic profile, particularly for respiratory conditions where M3 receptor blockade leads to bronchodilation.[1] The choice between a salt form, such as fumarate (B1241708), and the free base of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting solubility, stability, bioavailability, and manufacturability. This guide aims to provide a detailed comparison to aid researchers in selecting the appropriate form of this compound for their studies.

Physicochemical Properties: Fumarate Salt vs. Free Base

The selection of a salt form is often a strategic approach to enhance the physicochemical properties of a drug candidate.[2] Fumaric acid is a commonly used counterion in the pharmaceutical industry to improve the aqueous solubility and stability of basic drug molecules like this compound.

| Property | This compound Fumarate Salt | This compound Free Base | Reference(s) |

| Molecular Formula | C24H36N2O2・C4H4O4 | C24H36N2O2 | [3] |

| Molecular Weight | 500.63 g/mol | 384.55 g/mol | [3] |

| CAS Number | 257603-40-0 | 244277-89-2 | [3] |

| Appearance | White to beige powder | Not available | [4] |

| Solubility | DMSO: ~50.06 mg/mL (100 mM) Ethanol: ~25.03 mg/mL (50 mM) 0.1 M HCl: >40 mg/mL Water: Insoluble in 0.1 M NaOH | Expected to have lower aqueous solubility than the fumarate salt. | [5] |

| Storage | Store at +4°C | Not available |

Note: The properties of the free base are largely inferred, as direct experimental data is not widely published. The primary advantage of the fumarate salt is the anticipated significant increase in aqueous solubility and dissolution rate compared to the free base, which is a common strategy for weakly basic drugs.[2] This enhancement is crucial for achieving adequate bioavailability upon administration.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors. These receptors are predominantly coupled to the Gq/11 family of G proteins.[6][7] Upon activation by an agonist, the M3 receptor initiates a signaling cascade that leads to the contraction of smooth muscle, such as that in the airways.

Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in smooth muscle contraction. By antagonizing this receptor, this compound prevents this cascade, leading to smooth muscle relaxation and, in the airways, bronchodilation.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Key Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize M3 muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay determines the affinity of this compound for muscarinic receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 receptors.

-

Materials:

-

Cell membranes expressing human M1, M2, or M3 receptors.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound (fumarate or free base) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare cell membrane homogenates.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

For non-specific binding, incubate membranes with the radioligand and a saturating concentration of atropine.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Inhibition of Acetylcholine-Induced Bronchoconstriction

This assay assesses the functional potency of this compound in a physiologically relevant tissue.

-

Objective: To determine the functional antagonist potency (KB) of this compound in isolated tracheal smooth muscle.

-

Materials:

-

Animal model (e.g., rat or guinea pig).

-

Isolated tracheal rings.

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

-

Acetylcholine (ACh) or another muscarinic agonist.

-

This compound (fumarate or free base).

-

-

Procedure:

-

Euthanize the animal and dissect the trachea.

-

Prepare tracheal rings and mount them in organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Perform a cumulative concentration-response curve to ACh to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound or vehicle for a predetermined time.

-

Perform a second cumulative concentration-response curve to ACh in the presence of this compound.

-

The antagonistic effect of this compound will cause a rightward shift in the ACh concentration-response curve.

-

Calculate the dose ratio from the EC50 values of ACh in the absence and presence of this compound.

-

Determine the KB value using the Schild equation.[5]

-

In Vivo Assay: Inhibition of Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This assay evaluates the in vivo efficacy of this compound.

-

Objective: To determine the ED50 (effective dose producing 50% of the maximal response) of orally administered this compound against ACh-induced bronchoconstriction.

-

Materials:

-

Anesthetized, mechanically ventilated rats.

-

Equipment to measure airway resistance or dynamic lung compliance.

-

This compound (fumarate or free base) formulated for oral administration.

-

Acetylcholine (ACh) for intravenous challenge.

-

-

Procedure:

-

Anesthetize and tracheostomize the rats, then connect them to a ventilator.

-

Monitor respiratory parameters, such as airway pressure.

-

Administer this compound or vehicle orally at various doses.

-

After a specified absorption period, challenge the animals with an intravenous injection of ACh to induce bronchoconstriction.

-

Measure the peak increase in airway resistance or the peak decrease in lung compliance.

-

Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound at each dose.

-

Determine the ED50 value by plotting the percentage inhibition against the dose of this compound.[1]

-

Conclusion

This compound is a valuable research compound due to its high potency and selectivity as an M3 muscarinic receptor antagonist. The fumarate salt is the commercially available form, likely chosen to overcome the poor aqueous solubility expected of the free base. While direct comparative data is lacking, the principles of salt formation strongly suggest that the fumarate salt will offer superior dissolution and potentially enhanced bioavailability. For researchers and drug developers, the choice between the free base and the salt form will depend on the specific application, with the fumarate salt being preferable for most in vitro and in vivo studies requiring aqueous dissolution. The provided experimental protocols offer a robust framework for the further characterization and evaluation of this compound and other novel muscarinic antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. J 104129 fumarate | CAS#:257603-40-0 | Chemsrc [chemsrc.com]

- 3. J 104129 fumarate | TargetMol [targetmol.com]

- 4. J104129 fumarate | Krackeler Scientific, Inc. [krackeler.com]

- 5. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

J-104129: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of J-104129, a potent and selective muscarinic M3 receptor antagonist. The information presented is based on publicly available scientific literature.

Introduction

This compound is a novel compound identified as a highly selective antagonist for the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] Developed by researchers at Banyu Tsukuba Research Institute in collaboration with Merck Research Laboratories, its discovery was part of a program aimed at identifying effective bronchodilators for the treatment of obstructive airway diseases.[1][2] The rationale behind its development was to achieve targeted M3 receptor blockade in the airways to induce smooth muscle relaxation and bronchodilation, while minimizing the potential for cardiac side effects associated with M2 receptor antagonism.

Discovery and Synthesis

The discovery of this compound stemmed from the synthesis and screening of a new class of 4-acetamidopiperidine (B1270075) derivatives.[1] The lead compound was systematically modified to optimize its affinity and selectivity for the M3 receptor. A key step in the synthesis of this compound was a diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[2] This was followed by hydrogenolysis of the resulting enol triflate and subsequent hydrolysis to yield the carboxylic acid with high enantiomeric excess.[2] The final compound, (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified as this compound.[1]

Pharmacological Profile

This compound exhibits a highly selective pharmacological profile, acting as a potent antagonist at the human muscarinic M3 receptor. Its selectivity for M3 over M2 receptors is a key characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side effects.

Data Presentation

| Parameter | Value | Species/System | Reference |

| Ki (M3 Receptor) | 4.2 nM | Human (recombinant) | [1][3] |

| Ki (M2 Receptor) | 490 nM | Human (recombinant) | [1][3] |

| Ki (M1 Receptor) | Not explicitly stated | Human (recombinant) | |

| Selectivity (M3 vs M2) | ~120-fold | Human (recombinant) | [1] |

| KB (ACh-induced responses) | 3.3 nM | Isolated Rat Trachea | [1] |

| ED50 (ACh-induced bronchoconstriction) | 0.58 mg/kg | Rat (in vivo, oral admin.) | [1] |

Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 receptor. In the airways, acetylcholine (B1216132) (ACh) released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction. By blocking this interaction, this compound prevents the downstream signaling events and promotes bronchodilation.

Signaling Pathway Diagram

Caption: M3 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed experimental protocols from the primary publication by Mitsuya et al. (1999) are not publicly available. The following are generalized protocols for the key experiments conducted, based on standard laboratory practices.

Radioligand Binding Assay (Generalized)

-

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, or M3 muscarinic receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

This compound at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Method:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats (Generalized)

-

Objective: To evaluate the in vivo efficacy of this compound in antagonizing acetylcholine-induced bronchoconstriction.

-

Materials:

-

Male Sprague-Dawley rats.

-

This compound for oral administration.

-

Acetylcholine (ACh) for intravenous challenge.

-

Anesthetic agent.

-

System for measuring respiratory mechanics (e.g., whole-body plethysmography).

-

-

Method:

-

Administer this compound or vehicle orally to the rats.

-

After a predetermined time, anesthetize the animals.

-

Intubate the trachea and connect the animal to a ventilator and a system for measuring airway resistance.

-

Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.

-

Measure the increase in airway resistance.

-

Determine the dose of this compound required to inhibit the ACh-induced bronchoconstriction by 50% (ED50).

-

Development History and Current Status

The initial discovery and preclinical characterization of this compound were published in 1999. The compound was developed by Banyu Pharmaceutical Co., Ltd., which was later acquired by Merck & Co.[4][5] Despite its promising preclinical profile as a selective M3 antagonist, there is no publicly available information on the progression of this compound into clinical trials. Searches of clinical trial registries and the scientific literature did not yield any results for Phase I, II, or III studies. The reasons for the apparent discontinuation of its development are not publicly documented.

Logical Relationships and Workflows

Experimental Workflow for this compound Discovery

Caption: A logical workflow of the discovery and preclinical evaluation of this compound.

Conclusion

This compound was a promising preclinical candidate for the treatment of obstructive airway diseases, demonstrating high potency and selectivity for the muscarinic M3 receptor. Its discovery highlighted the feasibility of designing selective M3 antagonists with a potentially improved safety profile over non-selective agents. However, the lack of publicly available information on its clinical development suggests that its progression was halted, for reasons that remain undisclosed. This technical guide summarizes the key scientific findings from its discovery and preclinical evaluation, providing a valuable resource for researchers in the field of respiratory drug discovery.

References

- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. thebhc.org [thebhc.org]

- 5. pitchbook.com [pitchbook.com]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of J-104129, a Muscarinic M3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of J-104129, a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3R). The following sections include a summary of its binding affinity, detailed protocols for radioligand binding and functional cell-based assays, and diagrams illustrating the underlying signaling pathway and experimental workflows.

This compound is a valuable tool for studying the physiological and pathological roles of the M3 receptor, which is a key G-protein coupled receptor (GPCR) involved in smooth muscle contraction, glandular secretion, and various functions within the central nervous system.

Data Presentation

The binding affinity of this compound for human muscarinic receptor subtypes is summarized in the table below. The data highlights its high selectivity for the M3 receptor over the M2 subtype.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |

| Human M1 | This compound | Radioligand Binding | 19 | [1] |

| Human M2 | This compound | Radioligand Binding | 490 | [1][2] |

| Human M3 | This compound | Radioligand Binding | 4.2 | [1][2] |

Signaling Pathway and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key second messenger that mediates various cellular responses.[3][4] this compound, as an antagonist, blocks the initial step of agonist binding, thereby inhibiting this signaling cascade.

References

Application Notes and Protocols: J-104129 in Isolated Rat Trachea Contraction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] This characteristic makes it a valuable pharmacological tool for investigating the role of M3 receptors in airway smooth muscle contraction and a potential therapeutic agent for obstructive airway diseases.[1] The isolated rat trachea contraction assay is a classical and robust in vitro method to characterize the activity of compounds that modulate airway smooth muscle tone. This document provides detailed application notes and protocols for utilizing this compound in this assay to determine its antagonistic properties against acetylcholine-induced contractions.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

In the rat trachea, acetylcholine (B1216132) (ACh) released from parasympathetic nerves binds to muscarinic M3 receptors on the smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. This compound exerts its effect by competitively blocking this binding of acetylcholine to the M3 receptor, thereby inhibiting the downstream signaling events and preventing or reversing the contraction of the tracheal smooth muscle.

Signaling Pathway of Acetylcholine-Induced Tracheal Contraction and this compound Inhibition

Caption: Muscarinic M3 receptor signaling pathway in tracheal smooth muscle.

Quantitative Data

The potency of this compound as a competitive antagonist is quantified by its equilibrium dissociation constant (KB). A lower KB value indicates a higher binding affinity of the antagonist for the receptor.

| Compound | Agonist | Preparation | KB (nM) | Selectivity (M3 vs. M2) | Reference |

| This compound | Acetylcholine | Isolated Rat Trachea | 3.3 | ~50-fold (in isolated rat tissues) | [1] |

| Atropine | Acetylcholine | Isolated Rat Lungs | - (pA₂ = 9.01) | Non-selective | [4] |

| 4-DAMP | Acetylcholine | Isolated Rat Lungs | - (pA₂ = 9.37) | M3 selective | [4] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. For a competitive antagonist, pA₂ is theoretically equal to the negative logarithm of the KB.

Experimental Protocols

This section provides a detailed protocol for assessing the antagonistic effect of this compound on acetylcholine-induced contractions in isolated rat trachea.

Materials and Reagents

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1)

-

This compound

-

Acetylcholine (ACh) chloride

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Distilled water

-

Ethanol (for stock solution, if necessary)

-

Isolated organ bath system with isometric force transducers

Experimental Workflow

Caption: Experimental workflow for the isolated rat trachea contraction assay.

Step-by-Step Protocol

-

Tissue Preparation:

-

Euthanize a male Wistar rat via an approved method.

-

Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

-

Gently remove adhering connective and fatty tissues.

-

Cut the trachea into rings of approximately 3-4 mm in width.

-

-

Mounting the Tracheal Rings:

-

Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

-

Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration:

-

Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.

-

Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability Test:

-

After equilibration, contract the tissues by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath to ensure tissue viability.

-

Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.

-

-

Control Acetylcholine Concentration-Response Curve:

-

Once the baseline is stable, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).

-

Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

-

Record the maximum contraction achieved.

-

-

Antagonist Incubation and Second Concentration-Response Curve:

-

Wash the tissues repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

-

Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

-

Repeat the cumulative addition of acetylcholine as in step 5 in the presence of this compound.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximum contraction induced by acetylcholine in the control curve.

-

Plot the logarithm of the acetylcholine concentration against the percentage of maximal response to generate concentration-response curves in the absence and presence of this compound.

-

A competitive antagonist like this compound will cause a parallel rightward shift of the concentration-response curve without a change in the maximum response.

-

Calculate the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence of this compound to the EC₅₀ in its absence).

-

Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting line provides the pA₂ value. The KB can be calculated from the pA₂ value (KB = 10-pA₂).

-

Conclusion

The isolated rat trachea contraction assay is a reliable method for characterizing the antagonistic properties of this compound at the muscarinic M3 receptor. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments to investigate the pharmacology of this and other similar compounds on airway smooth muscle. The high potency and selectivity of this compound make it an excellent tool for elucidating the role of M3 receptors in respiratory physiology and pathophysiology.

References

- 1. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extended concentration-response curves used to reflect full agonist efficacies and receptor occupancy-response coupling ranges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

Application Note: Determination of Receptor Affinity for J-104129 using Schild Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system. Accurate determination of the affinity of novel compounds like this compound for their target receptors is a critical step in drug discovery and development. Schild analysis is a classical pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. This is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a greater antagonist potency.

This application note provides a detailed protocol for determining the receptor affinity of this compound using Schild analysis in an isolated tissue contractility assay.

Quantitative Data for this compound

The following table summarizes the known affinity and potency values for this compound at human and rat muscarinic receptors.

| Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| Human M1 | Ki | 19 | Human | [1] |

| Human M2 | Ki | 490 | Human | [1] |

| Human M3 | Ki | 4.2 | Human | [1] |

| Rat M2 (Atria) | KB | 170 | Rat | [1] |

| Rat M3 (Trachea) | KB | 3.3 | Rat | [1] |

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor primarily couples to Gq/11 G-proteins. Upon activation by an agonist such as acetylcholine (B1216132) (ACh), the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.

References

Application Notes and Protocols for J-104129 in a Rat Model of Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals